(+)-Borneol (+)-Borneol Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
(+)-borneol is a borneol. It is an enantiomer of a (-)-borneol.
(+)-Borneol is a natural product found in Salvia officinalis, Cyperus rotundus, and other organisms with data available.
See also: Black Pepper (part of); Cannabis sativa subsp. indica top (part of); Angelica dahurica root; borneol; mint (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 464-43-7
VCID: VC21327354
InChI: InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
SMILES: CC1(C2CCC1(C(C2)O)C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(+)-Borneol

CAS No.: 464-43-7

VCID: VC21327354

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(+)-Borneol - 464-43-7

Description

(+)-Borneol, also known as d-borneol, is a bicyclic organic compound and a terpene derivative. It is characterized by its sharp camphor-like odor and is commonly found in various plant species, including Cinnamomum camphora and Rosmarinus officinalis (rosemary) . This compound is chiral, meaning it exists as enantiomers, with (+)-borneol being one of the naturally occurring forms.

Biosynthesis

The biosynthesis of borneol in plants involves the conversion of dimethylallyl pyrophosphate (DMAPP) to geranyl pyrophosphate (GPP), which is then acted upon by bornyl diphosphate synthase to produce bornyl diphosphate. A phosphatase removes the phosphate groups, resulting in borneol . The chirality of the borneol produced depends on the specific synthase enzyme used.

Health Benefits and Applications

(+)-Borneol has been studied for its various health benefits, including:

  • Digestive Aid: It stimulates gastric juices to improve digestion .

  • Respiratory Health: It helps alleviate bronchial symptoms and improves lung function, making it beneficial for conditions like bronchitis and asthma .

  • Neuroprotection: Studies have shown that borneol can have neuroprotective effects, particularly in cases of ischemic stroke, by reducing oxidative stress and improving calcium homeostasis in neurons .

  • Analgesic Effects: Topical application of borneol has demonstrated analgesic properties similar to menthol .

Pharmaceutical and Cosmetic Uses

In the pharmaceutical field, borneol is valued for its anti-inflammatory, bronchodilator, and potential anti-cancer properties . It is also used in the production of fragrances and household products like soaps and detergents due to its camphor-like scent .

CAS No. 464-43-7
Product Name (+)-Borneol
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Standard InChIKey DTGKSKDOIYIVQL-WEDXCCLWSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O
SMILES CC1(C2CCC1(C(C2)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)O)C)C
Boiling Point 212 °C
Sublimes
Colorform White to off-white crystals
White translucent lumps
White solid
Tablets from petroleum ethe
Density Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
1.10 g/cm cu at 20 °C
Flash Point 150 °F (60 °C) /closed cup/
Melting Point 202 °C
Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
216 °C
Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/
Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/
Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
Physical Description Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
Other Solid
White translucent solid; [Hawley]
White solid; [Hawley]
White to off-white crystals; piney camphoraceous aroma
Shelf Life Stable under recommended storage conditions.
Solubility In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/
In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)
Synonyms orneol
isoborneol
isoborneol, (1R-endo)-isomer
isoborneol, (1R-exo)-isomer
isoborneol, (1S-endo)-isomer
isoborneol, (1S-exo)-isomer
isoborneol, (endo)-isomer
isoborneol, (endo-(+-))-isomer
isoborneol, (exo)-isome
Vapor Pressure 0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C
PubChem Compound 6552009
Last Modified Aug 15 2023

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